molecular formula C6H7N3O B12359663 2-Imino-6-methyl-5-methylidenepyrimidin-4-one

2-Imino-6-methyl-5-methylidenepyrimidin-4-one

Cat. No.: B12359663
M. Wt: 137.14 g/mol
InChI Key: MJJWYDRVZITCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imino-6-methyl-5-methylidenepyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an imino group, a methyl group, and a methylidene group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-6-methyl-5-methylidenepyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dihydroxypyrimidine with methylating agents in the presence of a base such as sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-methyl-5-methylidenepyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Imino-6-methyl-5-methylidenepyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Imino-6-methyl-5-methylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imino and methylidene groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to interact with a wide range of biological targets makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-imino-6-methyl-5-methylidenepyrimidin-4-one

InChI

InChI=1S/C6H7N3O/c1-3-4(2)8-6(7)9-5(3)10/h1H2,2H3,(H2,7,9,10)

InChI Key

MJJWYDRVZITCOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)NC(=O)C1=C

Origin of Product

United States

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